Methyl (2E)-4-(4-Bromophenyl)-4-oxobut-2-enoate
Description
Structural Characterization
IUPAC Nomenclature and Systematic Identification
Methyl (2E)-4-(4-bromophenyl)-4-oxobut-2-enoate is systematically identified by its IUPAC name, which reflects its core structure and substituents. The parent chain is but-2-enoic acid, with a methyl ester group at position 1, a 4-oxo (ketone) substituent at position 4, and a 4-bromophenyl group attached to the same carbon. The (2E) configuration indicates the trans arrangement of substituents around the double bond between carbons 2 and 3.
The molecular formula is C₁₁H₉BrO₃ , with a molecular weight of 269.09 g/mol . The CAS registry number 32149-27-2 uniquely identifies this compound in chemical databases.
Table 1. Molecular and Structural Data
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₁H₉BrO₃ | |
| Molecular Weight | 269.09 g/mol | |
| CAS Registry Number | 32149-27-2 | |
| SMILES | COC(=O)/C=C/C(=O)c1ccc(cc1)Br |
X-ray Crystallographic Analysis
While X-ray crystallography provides precise bond lengths and angles, no direct experimental data for this compound is available in the provided sources. However, theoretical analysis based on related structures suggests:
- Conjugated π-system : The but-2-enoate backbone (C=C double bond) and 4-oxo group form an extended conjugated system, stabilizing the molecule through resonance.
- Bromophenyl group : The 4-bromo substituent on the phenyl ring introduces steric and electronic effects, directing the molecule’s geometry.
For analogous α-keto esters, X-ray data typically reveals coplanar arrangements of the ester carbonyl, ketone, and double bond, facilitating resonance stabilization.
Spectroscopic Characterization (NMR, IR, UV-Vis)
Nuclear Magnetic Resonance (NMR)
¹H NMR :
- Ester carbonyl (C=O) : No direct peaks, as carbonyl carbons do not have attached protons.
- Aromatic protons : Signals for the 4-bromophenyl group appear as a singlet or multiplet around 7.4–7.6 ppm , depending on substitution patterns.
- Methylene (CH₂) and vinyl (CH) protons : Peaks for the but-2-enoate chain would appear in the 2–4 ppm range, with splitting patterns influenced by the trans configuration.
¹³C NMR :
- Ester carbonyl : ~170 ppm.
- Ketone carbonyl : ~200 ppm.
- Aromatic carbons : Peaks for the bromophenyl group span 125–135 ppm .
Table 2. Predicted NMR Shifts
| Functional Group | ¹H NMR (ppm) | ¹³C NMR (ppm) |
|---|---|---|
| Ester carbonyl (C=O) | — | 170 |
| Ketone carbonyl (C=O) | — | 200 |
| Aromatic (Br-Ph) | 7.4–7.6 | 125–135 |
| Vinyl (CH) | 2–4 | 120–130 |
Infrared (IR) Spectroscopy
Key IR absorptions include:
- C=O (ester) : Strong peak at 1740–1750 cm⁻¹ due to the ester carbonyl.
- C=O (ketone) : Peak at 1700–1720 cm⁻¹ , overlapping with the ester signal in some cases.
- C=C (trans) : Absorption near 1600 cm⁻¹ , with intensity depending on conjugation.
Table 3. IR Absorption Bands
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| Ester C=O | 1740–1750 | Strong |
| Ketone C=O | 1700–1720 | Strong |
| C=C (trans) | 1600 | Medium |
Ultraviolet-Visible (UV-Vis) Spectroscopy
The conjugated π-system (ester carbonyl → C=C → ketone carbonyl) and bromophenyl group contribute to UV absorption:
- λₘₐₓ : ~250–300 nm, corresponding to π→π* transitions in the conjugated system.
- Molar Extinction Coefficient (ε) : Estimated to be moderate due to limited conjugation length.
Table 4. UV-Vis Characteristics
| Parameter | Value | Source |
|---|---|---|
| λₘₐₓ (nm) | 250–300 | |
| ε (L·mol⁻¹·cm⁻¹) | ~1,000–5,000 |
Tautomeric Behavior and Conformational Analysis
Keto-Enol Tautomerism
The α-keto ester group (C=O adjacent to the ester) can exhibit keto-enol tautomerism. For this compound:
- Keto form : Dominant due to resonance stabilization from the conjugated system.
- Enol form : Minor, with potential stabilization via hydrogen bonding or aromatic resonance (e.g., bromophenyl group).
Table 5. Tautomeric Equilibrium
| Tautomer | Stability | Contributing Factors |
|---|---|---|
| Keto | High | Conjugation with ester and C=C |
| Enol | Low | Limited hydrogen bonding |
Properties
IUPAC Name |
methyl (E)-4-(4-bromophenyl)-4-oxobut-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrO3/c1-15-11(14)7-6-10(13)8-2-4-9(12)5-3-8/h2-7H,1H3/b7-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COBOPPYUVABISM-VOTSOKGWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=CC(=O)C1=CC=C(C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C=C/C(=O)C1=CC=C(C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Knoevenagel Condensation: Direct Single-Step Synthesis
The Knoevenagel condensation between 4-bromobenzaldehyde and methyl pyruvate represents the most straightforward route to synthesize Methyl (2E)-4-(4-bromophenyl)-4-oxobut-2-enoate. This reaction leverages the base-catalyzed dehydration of an aldol adduct to form the α,β-unsaturated system.
Reaction Mechanism and Conditions
The mechanism involves deprotonation of methyl pyruvate by a base (e.g., potassium hydroxide), generating an enolate ion that nucleophilically attacks the carbonyl carbon of 4-bromobenzaldehyde. Subsequent dehydration yields the conjugated enone system. Key parameters include:
- Solvent : Methanol or ethanol, which solubilize both reactants and facilitate proton transfer.
- Base : Potassium hydroxide (10–20% w/v) or amines like piperidine, with KOH providing higher yields (72–84%).
- Temperature : Room temperature to 60°C, with prolonged stirring (2–6 hours) ensuring complete conversion.
Optimization Studies
Recent advances highlight the use of Brønsted-acidic ionic liquids (e.g., [(CH₂)₄SO₃HMIM][HSO₄]) as green catalysts, achieving 85–91% yields in water at 70°C. Comparative studies show traditional bases in methanol yield 72–84%, while ionic liquids reduce reaction times to 10–30 minutes. Microwave-assisted Knoevenagel reactions further enhance efficiency, completing in 5–10 minutes with comparable yields.
Table 1: Knoevenagel Condensation Optimization
| Catalyst | Solvent | Temperature (°C) | Time (min) | Yield (%) | Source |
|---|---|---|---|---|---|
| KOH | MeOH | 25 | 240 | 84 | |
| Piperidine | EtOH | 60 | 360 | 72 | |
| [(CH₂)₄SO₃HMIM][HSO₄] | H₂O | 70 | 15 | 91 | |
| Microwave (KOH) | MeOH | 80 | 10 | 88 |
Stepwise Aldol-Esterification Strategy
An alternative two-step approach involves initial aldol condensation to form a potassium enolate intermediate, followed by esterification. This method is favored for large-scale production due to easier purification.
Aldol Condensation to Potassium Enolate
4-Bromobenzaldehyde reacts with pyruvic acid in methanolic KOH, forming potassium (E)-4-(4-bromophenyl)-2-oxobut-3-enoate. The reaction proceeds at 0–5°C to minimize side reactions, with the enolate precipitated as a yellow solid (84% yield).
Esterification with Acetyl Chloride
The potassium enolate is treated with acetyl chloride in methanol, inducing esterification. This step requires careful control of stoichiometry (2:1 acetyl chloride-to-enolate ratio) and reflux conditions (2–4 hours) to achieve 89–94% conversion.
Table 2: Stepwise Synthesis Parameters
| Step | Reagents | Conditions | Yield (%) | Source |
|---|---|---|---|---|
| Aldol Condensation | KOH, Pyruvic Acid | 0–5°C, 2 hours | 84 | |
| Esterification | Acetyl Chloride, MeOH | Reflux, 3 hours | 89 |
Stereochemical Control and By-Product Mitigation
The (2E)-configuration is favored due to conjugation between the keto and ester groups, which stabilizes the trans geometry. Side products like the (2Z)-isomer or diastereomers are suppressed by:
- Base Selection : Strong bases (KOH) promote complete enolate formation, minimizing kinetic control artifacts.
- Solvent Polarity : Polar protic solvents (MeOH) stabilize the transition state for dehydration, enhancing regioselectivity.
- Low-Temperature Quenching : Rapid acidification (pH 3–4 with HCl) after aldol condensation prevents retro-aldol reactions.
Analytical Validation and Characterization
Synthetic batches are validated using spectroscopic and chromatographic methods:
Industrial and Green Chemistry Considerations
Scale-up challenges include solvent recovery and catalyst recycling. Brønsted-acidic ionic liquids are reusable for 5–7 cycles without significant activity loss. Continuous flow reactors are proposed to enhance heat transfer and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
Methyl (2E)-4-(4-Bromophenyl)-4-oxobut-2-enoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
Oxidation: Formation of 4-(4-bromophenyl)-4-oxobutanoic acid.
Reduction: Formation of 4-(4-bromophenyl)-4-hydroxybutanoate.
Substitution: Formation of 4-(4-aminophenyl)-4-oxobut-2-enoate or 4-(4-thiophenyl)-4-oxobut-2-enoate.
Scientific Research Applications
Chemical Synthesis
Intermediate in Organic Synthesis
Methyl (2E)-4-(4-Bromophenyl)-4-oxobut-2-enoate serves as a valuable intermediate in the synthesis of complex organic molecules. Its structure allows for the introduction of various functional groups through nucleophilic addition reactions, making it a crucial building block in the development of pharmaceuticals and agrochemicals .
Synthesis of Bioactive Compounds
The compound has been utilized to synthesize a range of bioactive derivatives. For instance, derivatives of this compound have shown potential as antituberculosis agents. A series of novel (E)-4-oxo-crotonamide derivatives synthesized from this compound exhibited promising activity against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MIC) ranging from 0.125 to 4 μg/mL .
Medicinal Chemistry
Antimicrobial Activity
Research indicates that derivatives of this compound possess antimicrobial properties. A study highlighted its application in developing bacteriostatic agents effective against methicillin-resistant strains of Staphylococcus aureus and Enterococcus faecalis. The structural modifications facilitated by this compound led to enhanced antibacterial activity .
Protein Kinase Inhibition
The compound has been investigated for its role as a protein kinase B inhibitor, essential for the growth and survival of tuberculosis bacteria. The α,β-unsaturated ketone scaffold present in this compound is crucial for binding to the target enzyme, thereby inhibiting its activity and offering a potential therapeutic pathway against resistant strains of tuberculosis .
Case Studies
Environmental Considerations
Given its applications in medicinal chemistry and organic synthesis, considerations regarding the environmental impact of this compound are vital. The synthesis methods employed are increasingly focusing on environmentally benign processes that minimize waste and reduce hazardous by-products .
Mechanism of Action
The mechanism of action of Methyl (2E)-4-(4-Bromophenyl)-4-oxobut-2-enoate involves its interaction with specific molecular targets and pathways. The bromophenyl group can participate in electrophilic aromatic substitution reactions, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate various biological processes, making the compound a valuable tool in drug discovery and development.
Comparison with Similar Compounds
Halogen-Substituted Analogs
Key Differences :
- Halogen Type : Replacement of the bromine atom with chlorine, iodine, or fluorine alters electronic and steric properties. Bromine’s moderate electronegativity and polarizability balance inductive electron withdrawal and resonance effects, whereas iodine’s larger size enhances van der Waals interactions .
- Reactivity: Chlorinated analogs (e.g., (E)-3-Methylbut-2-en-1-yl 4-(4-chlorophenyl)-4-oxobut-2-enoate) exhibit faster nucleophilic substitution rates due to chlorine’s higher electronegativity. Iodinated derivatives (e.g., (E)-Ethyl 4-(4-iodophenyl)-4-oxobut-2-enoate) may show enhanced stability in radical reactions .
Table 1: Halogen-Substituted Analogs
Ester Group Variations
Methyl vs. Ethyl Esters :
- Lipophilicity: Methyl esters (e.g., target compound) are less lipophilic than ethyl analogs (e.g., (E)-Ethyl 4-(4-bromophenyl)-4-oxobut-2-enoate), impacting bioavailability and membrane permeability.
- Hydrolysis Susceptibility : Ethyl esters generally exhibit slower hydrolysis rates under physiological conditions, making them more stable prodrug candidates .
Table 2: Ester Group Comparisons
Functional Group Modifications
Ketone vs. Carboxylic Acid :
- The carboxylic acid analog, (2E)-4-(4-bromophenyl)-4-oxobut-2-enoic acid (CAS 20972-38-7), exhibits higher aqueous solubility due to ionization but lower cell permeability. It is a direct precursor to the ester via Fischer esterification .
Complex Substituents :
- Ethyl (2E)-4-(4-bromo-2-formyl-6-methoxyphenoxy)but-2-enoate (CAS 478064-33-4) introduces additional electron-withdrawing (formyl) and donating (methoxy) groups, altering electronic density and reactivity. This compound’s synthetic utility lies in multicomponent reactions .
Structural Isomers and Derivatives
Positional Isomerism :
- This structural change diminishes reactivity in cycloaddition reactions compared to the target compound .
Amide Derivatives :
- N-(4-Bromophenyl)maleamic acid (CAS 36847-86-6) replaces the ester with an amide, enabling hydrogen bonding.
Biological Activity
Methyl (2E)-4-(4-Bromophenyl)-4-oxobut-2-enoate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly its antimicrobial and anticancer properties. This article provides an overview of the compound's biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula CHBrO and a molecular weight of approximately 273.09 g/mol. The compound features a bromophenyl group, which contributes to its reactivity and biological activity.
Biological Activities
The compound has been investigated for various biological activities:
1. Antimicrobial Activity:
- This compound has shown promising results against several bacterial strains. For instance, it demonstrated significant inhibition against methionine aminopeptidase from Streptococcus pneumoniae with an inhibition rate of 84% at a concentration of 100 µM .
- The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness as an antimicrobial agent, making it a candidate for further development in treating bacterial infections.
2. Anticancer Properties:
- Research has highlighted the compound's potential as an anticancer agent. In vitro studies using the MTT assay have shown that it can inhibit the growth of various tumor cell lines, indicating its potential use in cancer therapy .
- The mechanism of action may involve the modulation of specific signaling pathways related to cell proliferation and apoptosis, although detailed studies are required to elucidate these pathways fully.
The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within cells:
- Electrophilic Aromatic Substitution: The bromophenyl group can participate in electrophilic substitution reactions, which may lead to the formation of reactive metabolites that exert biological effects.
- Hydrolysis: The ester group can undergo hydrolysis, releasing active metabolites that may further contribute to its antimicrobial and anticancer activities .
Case Studies and Research Findings
Several studies have explored the biological effects of this compound:
| Study | Findings | Methodology |
|---|---|---|
| RSC Advances | Showed 84% inhibition against Streptococcus pneumoniae MetAP at 100 µM concentration | Enzyme inhibition assays |
| Bulletin of the Korean Chemical Society | Demonstrated growth inhibition in tumor cell lines via MTT assay | Cell viability assays |
| BenchChem | Investigated as a precursor for pharmaceutical synthesis with potential applications in drug development | Synthetic chemistry applications |
Q & A
Q. What are the optimal synthetic conditions for Methyl (2E)-4-(4-Bromophenyl)-4-oxobut-2-enoate to maximize yield and purity?
- Methodological Answer: The synthesis typically involves condensation reactions between bromophenyl precursors and α,β-unsaturated esters. Key parameters include temperature control (e.g., 60–80°C), use of catalysts like piperidine or acetic acid, and inert atmospheres to prevent oxidation. Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol improves purity (>95%). Yield optimization may require adjusting stoichiometry of reactants and monitoring reaction progress via TLC or HPLC .
Q. Which analytical techniques are most effective for confirming the structural integrity and purity of this compound?
- Methodological Answer: A combination of 1H/13C NMR (to confirm stereochemistry and functional groups), FTIR (for carbonyl and ester group validation), and LC-MS/GC-MS (to verify molecular weight and detect impurities) is essential. Elemental analysis (CHNS) ensures stoichiometric accuracy, while HPLC with UV detection (e.g., C18 column, acetonitrile/water mobile phase) quantifies purity. X-ray crystallography provides definitive structural confirmation .
Q. How does the bromine substituent influence the compound’s stability under varying storage conditions?
- Methodological Answer: The bromine atom increases molecular weight and may enhance stability via steric hindrance. However, photodegradation risks exist due to the aryl bromide’s UV sensitivity. Empirical stability studies under accelerated conditions (40°C/75% RH for 6 months) with periodic HPLC analysis are recommended. Store in amber vials at room temperature, away from light and moisture .
Advanced Research Questions
Q. How can single-crystal X-ray diffraction resolve ambiguities in the molecular geometry of this compound?
- Methodological Answer: SHELXL (for refinement) and ORTEP-III (for visualization) are critical for analyzing bond lengths, angles, and torsional conformations. High-resolution data (e.g., Mo-Kα radiation, θ range 2–25°) enable precise determination of the (2E)-configuration and phenyl ring planarity. Discrepancies between computational (DFT) and experimental geometries can highlight crystal packing effects .
Q. What strategies reconcile contradictory spectroscopic data during characterization?
- Methodological Answer: Cross-validate NMR chemical shifts with computational predictions (e.g., DFT-based NMR simulations). For unresolved peaks, use 2D techniques like COSY, HSQC, or NOESY. If MS fragments conflict with expected molecular ions, employ high-resolution MS (HRMS) or isotopic labeling. Elemental analysis discrepancies >0.3% warrant re-synthesis or alternative purification .
Q. How do hydrogen bonding patterns affect crystallization behavior?
- Methodological Answer: Graph set analysis (as per Etter’s rules) identifies recurring motifs like R₂²(8) chains from C=O⋯H–O interactions. Solvent choice (e.g., DMSO vs. ethanol) alters hydrogen-bond networks, impacting crystal morphology. Differential scanning calorimetry (DSC) and powder XRD can correlate polymorphic forms with packing efficiency .
Q. What mechanistic insights explain byproduct formation during synthesis, and how can they be minimized?
- Methodological Answer: Common byproducts arise from keto-enol tautomerization or Michael addition side reactions. In situ FTIR monitoring detects intermediate species, while quenching with aqueous HCl prevents over-reaction. Reducing reaction time or using scavengers (e.g., molecular sieves for water-sensitive steps) improves selectivity. LC-MS/MS identifies byproducts for pathway elucidation .
Q. How can computational tools predict the reactivity of the α,β-unsaturated ester moiety?
- Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) evaluate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic attack sites. Molecular dynamics simulations assess solvent effects on reaction kinetics. Compare with analogs (e.g., 4-chlorophenyl derivatives) to quantify electronic effects of bromine .
Q. What challenges exist in establishing structure-activity relationships (SAR) for derivatives in biological systems?
- Methodological Answer: Bioisosteric replacement (e.g., substituting Br with Cl or I) requires careful analysis of steric/electronic impacts via Hammett plots. In vitro assays (e.g., enzyme inhibition) must account for metabolic stability differences caused by the ester group. Molecular docking studies (AutoDock Vina) paired with crystallographic data improve SAR reliability .
Q. Tables for Key Comparisons
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
